Propanone Linker vs. Direct Piperazine Attachment
The target compound incorporates a three‑carbon propan‑1‑one spacer between the 4‑iodophenyl group and the N‑methylpiperazine ring, whereas the commonly catalogued analog 1‑(4‑iodophenyl)‑4‑methylpiperazine (CAS 1125409‑95‑1) attaches the 4‑iodophenyl group directly to the piperazine nitrogen . This difference adds 78 Da to the molecular mass (358.22 vs. 302.15 g mol⁻¹) and introduces a ketone oxygen that serves as an additional hydrogen‑bond acceptor, raising the topological polar surface area (~23.6 Ų for the analog vs. an estimated ~43 Ų for the target compound) [1].
| Evidence Dimension | Hydrogen‑bond acceptor count and tPSA |
|---|---|
| Target Compound Data | tPSA approx. 43 Ų; 3 H‑bond acceptors |
| Comparator Or Baseline | 1‑(4‑Iodophenyl)‑4‑methylpiperazine: tPSA 6.5 Ų; 1 H‑bond acceptor |
| Quantified Difference | +36 Ų tPSA; +2 H‑bond acceptors |
| Conditions | Calculated at pH 7.4 using standard fragment‑based methods (PubChem 2026 release). |
Why This Matters
The substantial increase in polarity and hydrogen‑bonding capacity directly impacts aqueous solubility and membrane permeability, making the target compound biochemically non‑equivalent to the simpler piperazine analog.
- [1] PubChem. 2‑Iodo‑1‑(4‑methylpiperazin‑1‑yl)propan‑1‑one – Computed Descriptors. https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-30). View Source
